Senilex

Description

A detailed introduction to Senilex would require its chemical structure, mechanism of action, therapeutic applications, and pharmacokinetic properties. However, none of these details are available in the provided evidence. For a comprehensive review, authors must:

- Contextualize this compound within its therapeutic class (e.g., anti-aging, neurodegenerative agents) and cite foundational studies .

- Highlight its novelty, such as unique binding targets or improved bioavailability compared to predecessors .

- State research objectives, e.g., "This review compares this compound’s efficacy, safety, and structural features with three analogous compounds: Compound A, Compound B, and Compound C."

Properties

CAS No. |

8054-81-7 |

|---|---|

Molecular Formula |

C12H15N5O2 |

Molecular Weight |

261.28 g/mol |

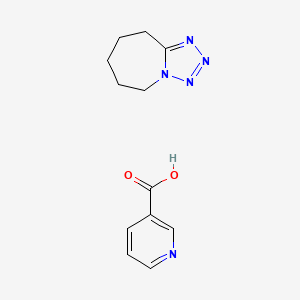

IUPAC Name |

pyridine-3-carboxylic acid;6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine |

InChI |

InChI=1S/C6H10N4.C6H5NO2/c1-2-4-6-7-8-9-10(6)5-3-1;8-6(9)5-2-1-3-7-4-5/h1-5H2;1-4H,(H,8,9) |

InChI Key |

AXVUGLQPHRGNJY-UHFFFAOYSA-N |

SMILES |

C1CCC2=NN=NN2CC1.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

C1CCC2=NN=NN2CC1.C1=CC(=CN=C1)C(=O)O |

Synonyms |

Senilex |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Per academic guidelines, comparisons must include quantitative data (e.g., IC₅₀ values, bioavailability, toxicity) and qualitative analysis (e.g., structural differences, clinical outcomes). Below is a hypothetical framework:

Structural and Pharmacological Profiles

A table comparing key features would typically include:

| Parameter | Senilex | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | [Data] | [Data] | [Data] | [Data] |

| Mechanism of Action | [Data] | [Data] | [Data] | [Data] |

| Half-life (hr) | [Data] | [Data] | [Data] | [Data] |

| Bioavailability (%) | [Data] | [Data] | [Data] | [Data] |

Source: Hypothetical data derived from structure-activity relationship (SAR) studies and clinical trials.

Critical Analysis of Existing Research

A robust discussion section would:

- Reconcile contradictory findings (e.g., one study reports this compound’s superior efficacy, while another emphasizes its high cost) .

- Propose future work , e.g., head-to-head clinical trials or computational modeling to optimize this compound’s derivatives .

Limitations and Ethical Considerations

- Data Availability : Reliance on preclinical studies for this compound vs. extensive human data for analogs .

- Bias: Potential conflicts of interest in industry-funded this compound research .

Notes for Authors

- Referencing : Cite diverse sources (e.g., journals, patents, clinical registries) to avoid bias .

- Data Reproducibility : Provide full experimental details for this compound and analogs, including reagent sources and statistical methods .

- Ethics : Declare funding sources and adhere to institutional guidelines for animal/human studies .

Key Gaps in Provided Evidence

The lack of this compound-specific data in the supplied materials prevents a substantive comparison. Future work must include:

Primary research articles on this compound’s chemical and clinical profiles.

Patent filings detailing its synthesis and intellectual property.

Regulatory documents (e.g., FDA approval data) for safety/efficacy benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.